molecular formula C18H22N4OS B2853121 (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide CAS No. 1281693-68-2

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide

Cat. No.: B2853121
CAS No.: 1281693-68-2
M. Wt: 342.46
InChI Key: OQMRNUQZVQJQFS-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C18H22N4OS and its molecular weight is 342.46. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-5-6-22-13(3)7-15(14(22)4)8-16(9-19)18(23)20-10-17-21-12(2)11-24-17/h7-8,11H,5-6,10H2,1-4H3,(H,20,23)/b16-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMRNUQZVQJQFS-PXNMLYILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NCC2=NC(=CS2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NCC2=NC(=CS2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a cyano group, a pyrrole ring, and a thiazole moiety, which may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C18H22N4OSC_{18}H_{22}N_{4}OS with a molecular weight of 342.5 g/mol. Its structure can be represented as follows:

ComponentDescription
Cyano GroupEnhances reactivity and potential interactions
Pyrrole RingImparts unique electronic properties
Thiazole MoietyMay influence biological activity

The biological activity of this compound is not extensively documented in the literature. However, compounds with similar structural features often exhibit diverse biological activities such as:

  • Antimicrobial Activity : Compounds containing pyrrole or thiazole rings have been reported to possess antimicrobial properties.
  • Anti-inflammatory Effects : The thiazole moiety may play a role in modulating inflammatory pathways.
  • Neuroprotective Properties : The presence of the cyano group could enhance neuroprotective effects by interacting with neurotransmitter systems.

In Vitro Studies

A study investigating the biological effects of acrylamide derivatives indicated that compounds similar to (Z)-2-cyano derivatives could interact with cellular proteins and enzymes, potentially leading to varied pharmacological effects .

Comparative Analysis

A comparative analysis of related compounds reveals varying biological activities based on structural modifications:

Compound NameStructural FeaturesNotable Activity
Pyrrolidine Derivative AContains pyrrolidine ringAntimicrobial
Thiazole Derivative BContains thiazole ringAnti-inflammatory
Cyano-containing Compound CContains cyano groupNeuroprotective

The synthesis of this compound involves multi-step organic reactions that require careful selection of reagents and conditions to achieve the desired compound.

Key Synthesis Steps

  • Formation of the pyrrole ring.
  • Introduction of the cyano group.
  • Coupling with the thiazole derivative.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions, including Knoevenagel condensation and amide coupling. Key steps include:
  • Step 1: Formation of the pyrrole-thiazole backbone via nucleophilic substitution under inert atmosphere (N₂) at 60–80°C in dimethylformamide (DMF) .
  • Step 2: Introduction of the cyanoacrylamide group via base-catalyzed condensation (e.g., piperidine in ethanol) at 0–5°C for 2 hours .
  • Critical Conditions: Maintain strict pH control (7.5–8.5) during amide bond formation to avoid hydrolysis. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and final product via recrystallization (ethanol/water) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer: Use a combination of:
  • NMR Spectroscopy: ¹H/¹³C NMR to verify functional groups (e.g., cyano at ~110 ppm in ¹³C NMR) and stereochemistry (Z-configuration via coupling constants) .
  • HPLC: Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
  • X-ray Crystallography: For absolute configuration confirmation, refine data using SHELXL (space group determination) and visualize with ORTEP-3 .

Advanced Research Questions

Q. How can computational methods predict the reactivity and bioactivity of this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT): Use Gaussian-type basis sets (e.g., 4-31 G) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites for electrophilic/nucleophilic attacks .
  • Molecular Docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Parameterize force fields for the thiazole and pyrrole moieties to assess binding affinity .
  • ADMET Prediction: Employ QSAR models in Schrödinger Suite to predict solubility (LogP) and cytochrome P450 interactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer:
  • Cross-Validation: Compare NMR data with X-ray crystallography results (e.g., SHELXL-refined bond lengths vs. NOESY correlations for stereochemistry) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₂₃H₂₈N₄OS) to rule out isomeric impurities .
  • Dynamic NMR: Resolve tautomerism or conformational flexibility by variable-temperature ¹H NMR (e.g., thiazole ring dynamics) .

Q. How to design experiments to study the compound’s stability under varying conditions?

  • Methodological Answer:
  • Stress Testing: Expose the compound to:
  • Thermal Stress: 40–80°C for 48 hours in DMSO; monitor degradation via HPLC .
  • Hydrolytic Stress: pH 1–13 buffers at 37°C; quantify hydrolyzed products using LC-MS .
  • Light Sensitivity: UV irradiation (254 nm) for 24 hours; track photodegradation with UV-Vis spectroscopy .

Q. What are the mechanisms of its interactions with biological targets (e.g., enzymes)?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., COX-2) on a sensor chip to measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for enthalpy-driven vs. entropy-driven binding .
  • Mutagenesis Studies: Replace key residues (e.g., Ser530 in COX-2) to identify critical binding interactions via IC₅₀ shifts .

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